molecular formula C24H27N3O3 B14871689 Ethyl 8-ethyl-4-((4-morpholinophenyl)amino)quinoline-3-carboxylate

Ethyl 8-ethyl-4-((4-morpholinophenyl)amino)quinoline-3-carboxylate

Cat. No.: B14871689
M. Wt: 405.5 g/mol
InChI Key: PCQLOAQEOMKPBH-UHFFFAOYSA-N
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Description

Ethyl 8-ethyl-4-((4-morpholinophenyl)amino)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of Ethyl 8-ethyl-4-((4-morpholinophenyl)amino)quinoline-3-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chloroquinoline with 4-morpholinophenylamine in the presence of a base can yield the desired product. Industrial production methods often employ optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 8-ethyl-4-((4-morpholinophenyl)amino)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives with altered functional groups.

    Reduction: Reduction reactions, often using agents like sodium borohydride, can modify the quinoline ring, resulting in different structural analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced with other nucleophiles, leading to a variety of derivatives.

Scientific Research Applications

    Chemistry: It serves as a precursor for synthesizing other quinoline derivatives, which are valuable in organic synthesis.

    Biology: The compound has shown promise in biological assays, particularly in studying enzyme inhibition and receptor binding.

    Medicine: Research has indicated potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl 8-ethyl-4-((4-morpholinophenyl)amino)quinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline moiety is known to bind to various enzymes and receptors, modulating their activity. This binding can inhibit the function of enzymes involved in critical biological pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 8-ethyl-4-((4-morpholinophenyl)amino)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: Known for its antimalarial activity, chloroquine shares the quinoline core but differs in its side chains and functional groups.

    Ciprofloxacin: An antibiotic that also contains a quinoline moiety, ciprofloxacin is structurally distinct due to its fluorine substitution.

    Nalidixic Acid: Another quinoline derivative used as an antibacterial agent, differing in its carboxylic acid group and overall structure.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

ethyl 8-ethyl-4-(4-morpholin-4-ylanilino)quinoline-3-carboxylate

InChI

InChI=1S/C24H27N3O3/c1-3-17-6-5-7-20-22(17)25-16-21(24(28)30-4-2)23(20)26-18-8-10-19(11-9-18)27-12-14-29-15-13-27/h5-11,16H,3-4,12-15H2,1-2H3,(H,25,26)

InChI Key

PCQLOAQEOMKPBH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)NC3=CC=C(C=C3)N4CCOCC4

Origin of Product

United States

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